Monodesetílico Quinacrina, Dihidrocloruro

Descripción general

Descripción

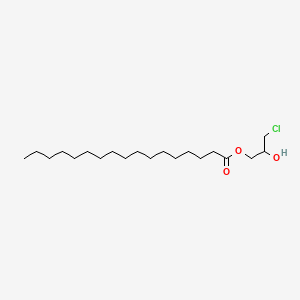

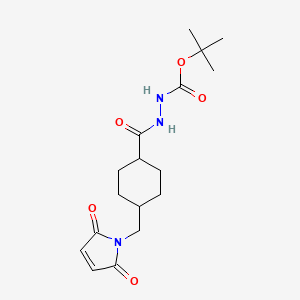

Monodesethyl Quinacrine, Dihydrochloride is a research tool used in infectious disease research, specifically in antiparasitic and antimalarial agents . Its molecular formula is C21 H26 Cl N3 O . 2 Cl H and has a molecular weight of 444.83 .

Synthesis Analysis

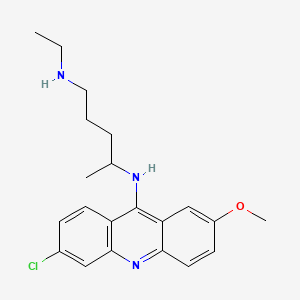

Quinacrine, the parent compound of Monodesethyl Quinacrine, Dihydrochloride, is a heterocyclic three-ring compound and an acridine derivative (9-aminoacridine) . It is readily available as quinacrine dihydrochloride, the dihydrochloride salt of quinacrine, for clinical use .Molecular Structure Analysis

The molecular structure of Monodesethyl Quinacrine, Dihydrochloride is represented by the formula C21H26ClN3O . The InChI representation of the molecule is InChI=1S/C21H26ClN3O.2ClH/c1-3-23-11-5-4-6-12-24-21-17-9-7-15 (22)13-20 (17)25-19-10-8-16 (26-2)14-18 (19)21;;/h7-10,13-14,23H,3-6,11-12H2,1-2H3, (H,24,25);2*1H .Physical and Chemical Properties Analysis

Monodesethyl Quinacrine, Dihydrochloride has a molecular weight of 444.83 . The exact physical and chemical properties of this compound are not well-documented.Aplicaciones Científicas De Investigación

Agente Antiparasitario

Monodesetílico Quinacrina, Dihidrocloruro tiene una larga historia como agente antiparasitario. Inicialmente fue desarrollado para combatir infecciones protozoarias, particularmente aquellas causadas por parásitos tripanosomas . Su eficacia en esta área proviene de su capacidad para interferir con la síntesis de ADN y ARN de los parásitos, inhibiendo así su crecimiento y reproducción.

Usos Antiinflamatorios

Se ha demostrado que el compuesto tiene propiedades antiinflamatorias significativas. Modula la vía del ácido araquidónico y afecta la vía de señalización NF-κB, que juega un papel crucial en la respuesta inflamatoria . Esto lo convierte en un posible agente terapéutico para enfermedades caracterizadas por una inflamación excesiva.

Actividades Anticancerígenas

This compound exhibe potencial como agente anticancerígeno. Actúa sobre proteínas nucleares y se ha encontrado que influye en vías como p53 y AKT, que están involucradas en la regulación del ciclo celular y la apoptosis . Su capacidad para inducir la muerte celular en las células cancerosas mientras se protegen las células normales lo convierte en un candidato prometedor para la terapia del cáncer.

Propiedades Antivirales

El compuesto ha demostrado una fuerte actividad en la inhibición de la replicación viral, incluida la del SARS-CoV-2 in vitro . Sus actividades antivirales están relacionadas con su capacidad para aumentar el pH en orgánulos ácidos, disminuyendo la actividad enzimática viral necesaria para la entrada celular, y uniéndose al ADN y ARN viral.

Efectos Inmunomoduladores

This compound sirve como inmunomodulador en varias enfermedades reumatológicas y lupus eritematoso cutáneo al inhibir la fosfolipasa A2 y modular la respuesta Th1/Th2 . Esto destaca su potencial en el tratamiento de afecciones autoinmunes.

Inhibición de la Resistencia a Múltiples Fármacos

El compuesto ha estado implicado en la inhibición de la resistencia a múltiples fármacos en las células cancerosas. Interfiere con la función de ciertas proteínas que las células cancerosas utilizan para expulsar los agentes quimioterapéuticos, mejorando así la eficacia de estos fármacos .

Direcciones Futuras

Quinacrine, the parent compound of Monodesethyl Quinacrine, Dihydrochloride, has shown anticancer, antiprion, and antiviral activity . It has been used as an immunomodulator in cutaneous lupus erythematosus and various rheumatological diseases, by inhibiting phospholipase A2 modulating the Th1/Th2 response . It has also shown anti-SARS-CoV-2 activity, suggesting potential for further clinical studies against coronavirus disease 2019 (COVID-19) infection .

Mecanismo De Acción

Target of Action

Monodesethyl Quinacrine, Dihydrochloride, a metabolite of Quinacrine , primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs . This interaction inhibits transcription and translation to ribonucleic acid (RNA) .

Mode of Action

It is known to inhibitsuccinate oxidation and interfere with electron transport . By binding to nucleoproteins, it suppresses the lupus erythematosus cell factor and acts as a strong inhibitor of cholinesterase .

Biochemical Pathways

Monodesethyl Quinacrine, Dihydrochloride affects several biochemical pathways. It has actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance . It also has actions on signaling proteins in the cytoplasm, particularly the NF-κB, p53, and AKT pathways .

Pharmacokinetics

The major metabolic pathway of Quinacrine is N-desethylation , which is mainly carried out by CYP3A4/5 . . In MDR1-knockout mice, brain levels of Quinacrine were significantly higher compared to wild-type mice, indicating that P-gp plays a critical role in transporting Quinacrine from the brain .

Result of Action

The molecular and cellular effects of Monodesethyl Quinacrine, Dihydrochloride’s action are complex and multifaceted. It has been found to have potent antiprion activity in vitro . It appears to interfere with the parasite’s metabolism , and fluorescence studies using Giardia suggest that the outer membranes may be involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Monodesethyl Quinacrine, Dihydrochloride. For instance, the compound’s ability to traverse the blood-brain barrier in mice is influenced by the presence of P-gp

Análisis Bioquímico

Biochemical Properties

Monodesethyl Quinacrine, Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nuclear proteins, where it influences the NF-κB, p53, and AKT pathways . Additionally, Monodesethyl Quinacrine, Dihydrochloride inhibits phospholipase A2, which is crucial in the arachidonic acid pathway . These interactions highlight its potential as an anti-cancer agent and its role in modulating inflammatory responses.

Cellular Effects

Monodesethyl Quinacrine, Dihydrochloride affects various types of cells and cellular processes. It has been shown to activate p53 in a diverse set of cell lines, including renal cell carcinomas, non-small cell lung carcinoma, colon and breast carcinomas, prostate adenocarcinomas, and fibrosarcomas . This activation leads to apoptosis and autophagy, impacting cell signaling pathways, gene expression, and cellular metabolism. Additionally, Monodesethyl Quinacrine, Dihydrochloride inhibits succinate oxidation and interferes with electron transport, further influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of Monodesethyl Quinacrine, Dihydrochloride involves several key interactions. It binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . This binding suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase. Furthermore, Monodesethyl Quinacrine, Dihydrochloride modulates signaling proteins in the cytoplasm, including the NF-κB, p53, and AKT pathways . These interactions contribute to its therapeutic potential in treating various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monodesethyl Quinacrine, Dihydrochloride change over time. Studies have shown that it has a stable profile in vitro, with minimal degradation . Long-term effects on cellular function have been observed, including the induction of drug-resistant prions in continuous treatment models . These findings highlight the importance of monitoring the temporal effects of Monodesethyl Quinacrine, Dihydrochloride in laboratory settings to understand its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of Monodesethyl Quinacrine, Dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to reduce prion levels in the brain without acute toxicity . At higher doses, it can lead to the formation of drug-resistant prions and other adverse effects . These findings emphasize the need for careful dosage optimization to balance therapeutic efficacy and potential toxicity.

Metabolic Pathways

Monodesethyl Quinacrine, Dihydrochloride is primarily metabolized by the cytochrome P450 enzyme CYP3A4/5 . The major metabolic pathway involves N-desethylation, which is crucial for its biotransformation and elimination . Additionally, P-glycoprotein plays a critical role in limiting its brain accumulation by transporting it out of the brain . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of Monodesethyl Quinacrine, Dihydrochloride.

Transport and Distribution

Monodesethyl Quinacrine, Dihydrochloride is transported and distributed within cells and tissues through various mechanisms. P-glycoprotein is a key transporter that limits its accumulation in the brain by actively transporting it out . This transport mechanism is crucial for maintaining its therapeutic levels in target tissues while preventing potential toxicity. Additionally, Monodesethyl Quinacrine, Dihydrochloride interacts with binding proteins that influence its localization and distribution within cells .

Subcellular Localization

The subcellular localization of Monodesethyl Quinacrine, Dihydrochloride is influenced by its interactions with various biomolecules. It is known to localize in the cytoplasm and nucleus, where it exerts its effects on DNA and RNA . Additionally, its interaction with nuclear proteins and signaling pathways further directs its localization to specific compartments within the cell . These localization patterns are essential for understanding its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N-ethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c1-4-23-11-5-6-14(2)24-21-17-9-7-15(22)12-20(17)25-19-10-8-16(26-3)13-18(19)21/h7-10,12-14,23H,4-6,11H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRMAPKCAIMEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662133 | |

| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-ethylpentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908844-46-2 | |

| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-ethylpentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.